molecular formula C26H29ClN2O2 B332794 11-(2-chlorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-chlorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B332794
M. Wt: 437 g/mol
InChI Key: QLJYLEUKPIZAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2-chlorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties .

Chemical Reactions Analysis

Types of Reactions

11-(2-chlorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives of the original benzodiazepine compound .

Scientific Research Applications

11-(2-chlorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and a reduction in neuronal excitability .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H29ClN2O2

Molecular Weight

437 g/mol

IUPAC Name

6-(2-chlorophenyl)-9,9-dimethyl-5-pentanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H29ClN2O2/c1-4-5-14-23(31)29-21-13-9-8-12-19(21)28-20-15-26(2,3)16-22(30)24(20)25(29)17-10-6-7-11-18(17)27/h6-13,25,28H,4-5,14-16H2,1-3H3

InChI Key

QLJYLEUKPIZAFW-UHFFFAOYSA-N

SMILES

CCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4Cl

Canonical SMILES

CCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4Cl

Origin of Product

United States

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